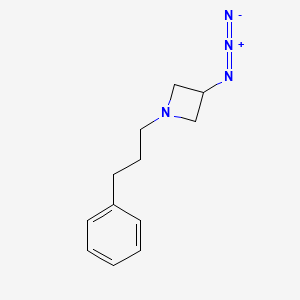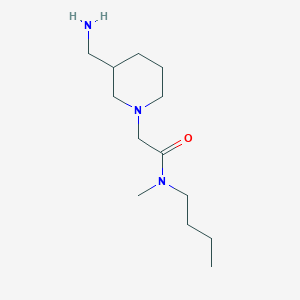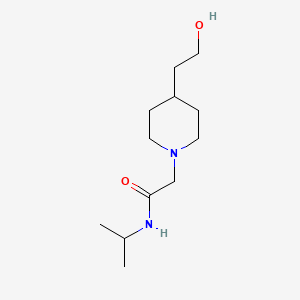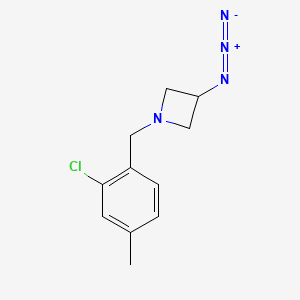![molecular formula C11H13N3O B1488887 [1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247626-73-8](/img/structure/B1488887.png)
[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a reaction involving (2,5-dimethylphenyl)(phenyl)methanone and NaBH4 in absolute ethanol was used to synthesize (2,5-dimethylphenyl)(phenyl)methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” can be determined using various techniques. For instance, (2,5-Dimethylphenyl)methanol is a liquid with a CAS Number of 53957-33-8 . It has a linear formula of C9H12O1 .Wissenschaftliche Forschungsanwendungen
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently in water or neat conditions. This catalyst is noted for low loadings, short reaction times at room temperature, and compatibility with free amino groups, making it outstanding for CuAAC reactions (Ozcubukcu et al., 2009).
Molecular Complex Formation
Research by Toda et al. (1988) demonstrated the freezing of the equilibrium of 1,2,3-triazole by complex formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol, isolating unstable 1H-isomers as pure complexes. This study sheds light on the behavior of triazole derivatives in complex formations (Toda et al., 1988).
Spectroscopic and Computational Study of fac-Re(CO)3Cl Complexes
Anderson et al. (2013) synthesized and systematically studied fac-Re(CO)3Cl complexes of [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine inverse "click" ligands. The study revealed insights into the electronic properties of these complexes, providing valuable data for further applications in spectroscopy and computational chemistry (Anderson et al., 2013).
π-Hole Tetrel Bonding Interactions
A manuscript by Ahmed et al. (2020) reported the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives incorporating α-ketoester functionality. The study focused on π-hole tetrel bonding interactions, contributing to the understanding of molecular interactions and stability (Ahmed et al., 2020).
Corrosion Inhibition
Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings revealed the effectiveness of these compounds in protecting steel, highlighting their potential in industrial applications (Ma et al., 2017).
Wirkmechanismus
Triazoles
Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities. They can act as enzyme inhibitors, potentially blocking certain biochemical pathways .
Phenyl groups
The presence of phenyl groups (ring structures related to benzene) often contributes to the lipophilicity of a compound, which can influence its pharmacokinetics, particularly its ability to cross cell membranes .
Methanol groups
Methanol groups (-CH2OH) are polar, which can enhance the solubility of the compound in water and potentially influence its distribution in the body .
Eigenschaften
IUPAC Name |
[1-(2,5-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-9(2)11(5-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPVNPXIONZLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




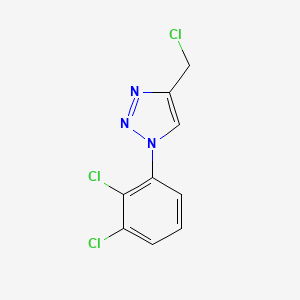

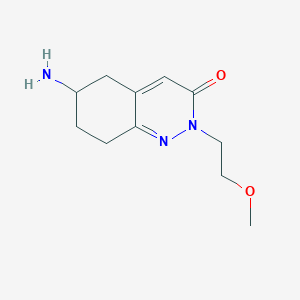
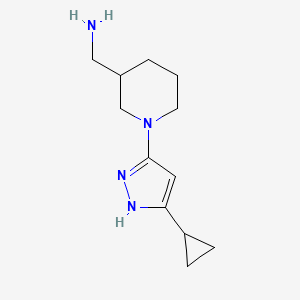
![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)

